Fmoc-Phe-OH

Descripción general

Descripción

Fmoc-Phe-OH: is a derivative of the amino acid phenylalanine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and ease of removal under mildly basic conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Fmoc-Phe-OH can be synthesized through various methods. One common approach involves the reaction of L-phenylalanine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction typically occurs in an organic solvent like dichloromethane .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs solid-phase peptide synthesis (SPPS). This method involves anchoring the amino acid to a solid resin, followed by sequential addition of protected amino acids. The Fmoc group is removed using a base like piperidine, allowing for the addition of the next amino acid .

Análisis De Reacciones Químicas

Types of Reactions: Fmoc-Phe-OH undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like trifluoroacetic acid (TFA) for Fmoc removal.

Major Products Formed:

Oxidation: Ketones or aldehydes.

Reduction: Alcohols or amines.

Substitution: Deprotected amino acids or peptides.

Aplicaciones Científicas De Investigación

Chemistry: Fmoc-Phe-OH is extensively used in peptide synthesis, enabling the creation of complex peptides and proteins for research and therapeutic purposes .

Biology: In biological research, it is used to study protein-protein interactions and enzyme mechanisms. It also serves as a building block for designing peptide-based drugs .

Medicine: this compound has shown potential as an antimicrobial agent, particularly against Gram-positive bacteria. It is also explored for its role in drug delivery systems .

Industry: In the industrial sector, it is used in the production of hydrogels and other biomaterials for tissue engineering and regenerative medicine .

Mecanismo De Acción

The mechanism of action of Fmoc-Phe-OH involves its ability to form hydrogels through self-assembly. At low concentrations, it inhibits bacterial growth by entering the cell and reducing glutathione levels. At higher concentrations, it triggers oxidative and osmotic stress, altering membrane permeability and integrity, which kills Gram-positive bacteria .

Comparación Con Compuestos Similares

- Fmoc-L-tyrosine

- Fmoc-L-tryptophan

- Fmoc-L-leucine

- Fmoc-L-valine

Uniqueness: Fmoc-Phe-OH is unique due to its aromatic side chain, which enhances its ability to form stable hydrogels and interact with biological membranes. This property makes it particularly useful in antimicrobial applications and as a scaffold for tissue engineering.

Actividad Biológica

Fmoc-Phe-OH, or fluorenylmethyloxycarbonyl-phenylalanine, is an amino acid derivative widely studied for its biological activities, particularly in the context of antimicrobial properties and potential applications in drug delivery and tissue engineering. This article explores the biological activity of this compound, supported by diverse research findings, data tables, and case studies.

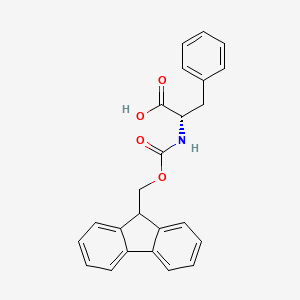

This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino acid phenylalanine (Phe). This modification enhances its solubility and stability, making it suitable for various biochemical applications. The chemical structure can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Specifically, it has demonstrated significant antibacterial activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The mechanism of action involves the hydrogel's surfactant-like properties, which disrupt bacterial membranes.

Table 1: Antibacterial Activity of this compound

| Bacteria | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 0.5 mg/mL | Membrane disruption |

| Enterococcus faecalis | 1.0 mg/mL | Oxidative stress induction |

| Bacillus subtilis | 0.3 mg/mL | Osmotic pressure alteration |

The antibacterial activity is largely attributed to the release of this compound from its hydrogel matrix, which acts similarly to surfactants at low concentrations but exhibits bactericidal effects at higher concentrations by inducing oxidative stress and disrupting cellular integrity .

Hydrogel Formation and Applications

This compound is notable for its ability to form hydrogels under specific conditions, primarily through self-assembly driven by pH changes. These hydrogels are being explored for their potential in biomedical applications such as drug delivery systems and tissue scaffolding.

Case Study: Hydrogel Formation

In a study examining the pH-dependent self-assembly of this compound, researchers observed that lowering the pH from 10 to 6.2 facilitated the formation of stable fibrillar structures. This transition is crucial for developing hydrogels that can encapsulate therapeutic agents while providing a conducive environment for cell growth .

Fluorescence Properties

This compound has also been utilized as a fluorescent probe in cancer detection. Its ability to bind DNA allows for potential applications in imaging techniques for cervical cancer diagnosis. The fluorescence properties can be harnessed to develop sensitive assays for early cancer detection .

Table 2: Fluorescence Characteristics of this compound

| Parameter | Value |

|---|---|

| Excitation Wavelength | 290 nm |

| Emission Wavelength | 350 nm |

| Quantum Yield | 0.15 |

Future Directions

Research into this compound continues to expand, focusing on enhancing its biological activity through structural modifications and exploring its interactions with various biological systems. The development of more sophisticated hydrogels incorporating this compound could lead to novel therapeutic strategies in regenerative medicine and targeted drug delivery.

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJVFAHZPLIXNDH-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30951314 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35661-40-6, 286460-71-7 | |

| Record name | FMOC-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35661-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-phenyl-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.